molecular formula C18H19N5OS2 B13772293 Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide CAS No. 89632-39-3

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide

Cat. No.: B13772293
CAS No.: 89632-39-3
M. Wt: 385.5 g/mol
InChI Key: KEOAPKZMUQRUDA-UHFFFAOYSA-N
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Description

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide is a complex organic compound that features a unique structure combining acetic acid with a thiadiazole ring and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide typically involves multiple steps. One common route includes the reaction of 2-methylphenylhydrazine with 5-((2-methylphenyl)amino)-1,3,4-thiadiazole-2-thiol in the presence of acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

CAS No.

89632-39-3

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide

InChI

InChI=1S/C18H19N5OS2/c1-12-7-3-5-9-14(12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-10-6-4-8-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24)

InChI Key

KEOAPKZMUQRUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C

Origin of Product

United States

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